molecular formula C11H10ClNO B13988958 4-Chloro-I(2)-methyl-I(3)-oxobenzenebutanenitrile CAS No. 53012-96-7

4-Chloro-I(2)-methyl-I(3)-oxobenzenebutanenitrile

Cat. No.: B13988958
CAS No.: 53012-96-7
M. Wt: 207.65 g/mol
InChI Key: FBTPRYCHGBZBCL-UHFFFAOYSA-N
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Description

4-Chloro-I(2)-methyl-I(3)-oxobenzenebutanenitrile is an organic compound with a complex structure that includes a chloro group, a methyl group, an oxo group, and a benzenebutanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-I(2)-methyl-I(3)-oxobenzenebutanenitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the nitration of a suitable aromatic compound, followed by chlorination and subsequent functional group transformations. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or distillation. The choice of reagents and conditions is optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-I(2)-methyl-I(3)-oxobenzenebutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitriles to amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzenebutanenitriles.

Scientific Research Applications

4-Chloro-I(2)-methyl-I(3)-oxobenzenebutanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-I(2)-methyl-I(3)-oxobenzenebutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in these interactions are often studied using techniques like molecular docking and enzyme assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloro-substituted benzenebutanenitriles and related nitrile-containing molecules. Examples include 4-Chloro-2-nitroaniline and 4-Chloro-α,α,α-trifluorotoluene .

Uniqueness

4-Chloro-I(2)-methyl-I(3)-oxobenzenebutanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

53012-96-7

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-methyl-4-oxobutanenitrile

InChI

InChI=1S/C11H10ClNO/c1-8(6-7-13)11(14)9-2-4-10(12)5-3-9/h2-5,8H,6H2,1H3

InChI Key

FBTPRYCHGBZBCL-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)C(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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